molecular formula C38H46N2O5 B12628486 N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No.: B12628486
M. Wt: 610.8 g/mol
InChI Key: JDOOPICMZPVIRC-KJVHSMSPSA-N
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Description

“N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound’s structure suggests it may have significant biological activity due to the presence of multiple functional groups and a polycyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide” likely involves multiple steps, including the formation of the hexahydrophenanthrene core, the introduction of the trimethoxy groups, and the final acetamide linkage. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would necessitate optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

The compound’s structure suggests it could be used in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide: can be compared with other polycyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C38H46N2O5

Molecular Weight

610.8 g/mol

IUPAC Name

N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C38H46N2O5/c1-23(41)40-29-15-12-25-20-32(43-4)35(44-5)36(45-6)34(25)26-14-16-30(31(42)21-27(26)29)39-22-37(2)18-9-19-38(3)28-11-8-7-10-24(28)13-17-33(37)38/h7-8,10-11,14,16,20-21,29,33H,9,12-13,15,17-19,22H2,1-6H3,(H,39,42)(H,40,41)/t29-,33?,37+,38-/m1/s1

InChI Key

JDOOPICMZPVIRC-KJVHSMSPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC[C@@]4(CCC[C@]5(C4CCC6=CC=CC=C65)C)C)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC4(CCCC5(C4CCC6=CC=CC=C65)C)C)OC)OC)OC

Origin of Product

United States

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